molecular formula C16H11ClO3 B4674057 2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one

2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one

Cat. No. B4674057
M. Wt: 286.71 g/mol
InChI Key: RWTXAPPSMRHOSX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the chemical class of chromones and is known for its selective action against grasses and broadleaf weeds.

Mechanism of Action

2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. The herbicide targets the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene. Without carotenoids, the plants are unable to protect themselves from oxidative stress, leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has been found to have a low toxicity to non-target organisms, including humans and animals. However, studies have shown that exposure to the herbicide can cause oxidative stress and damage to the liver and kidneys in rats. The herbicide has also been found to affect the growth and development of some plant species, such as rice and wheat.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a selective herbicide, meaning that it only affects certain plant species, making it useful for studying plant physiology and biochemistry. The herbicide is also relatively inexpensive and easy to use. However, 2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life in soil, which can limit its effectiveness in field studies.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one. One area of interest is the development of new formulations that can improve the herbicide's effectiveness and reduce its impact on the environment. Another area of research is the study of the herbicide's impact on non-target organisms, including insects and soil microorganisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control.

Scientific Research Applications

2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including some that are resistant to other herbicides. The herbicide has also been found to have a low toxicity to non-target organisms, making it a safer option for weed control.

properties

IUPAC Name

2-(2-chlorophenyl)-3-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTXAPPSMRHOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-3-methoxychromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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